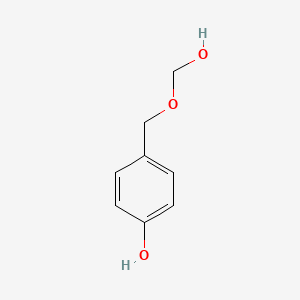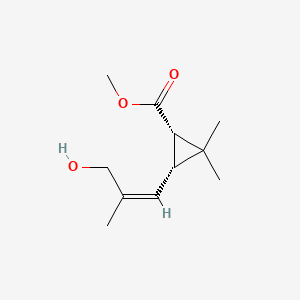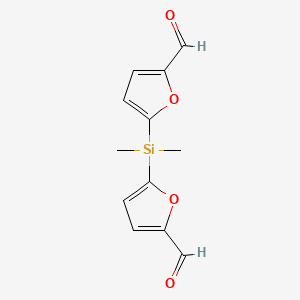
2-Furancarboxaldehyde, 5,5'-(dimethylsilylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- is an organic compound that features a furan ring with aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- typically involves the oxidation of 5-hydroxymethyl furfural (HMF). HMF can be prepared from fructose, and the conversion from fructose to HMF and subsequently to 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- can be performed efficiently following the principles of green chemistry .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the same principles as the laboratory synthesis, focusing on the efficient conversion of fructose to HMF and then to the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The aldehyde groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the furan ring .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furans .
Scientific Research Applications
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- exerts its effects involves its ability to form covalent bonds with various substrates. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl furfural, used in similar applications.
Terephthalaldehyde: Another dialdehyde with applications in polymer synthesis.
2,5-Furandicarboxylic acid: A related compound used in the production of biopolymers.
Uniqueness
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- is unique due to its dimethylsilylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
92587-34-3 |
|---|---|
Molecular Formula |
C12H12O4Si |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
5-[(5-formylfuran-2-yl)-dimethylsilyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H12O4Si/c1-17(2,11-5-3-9(7-13)15-11)12-6-4-10(8-14)16-12/h3-8H,1-2H3 |
InChI Key |
SHRKXLCYHQZZKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(O1)C=O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


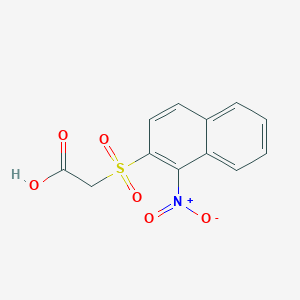
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
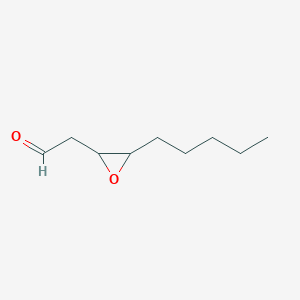
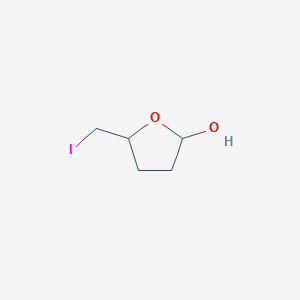

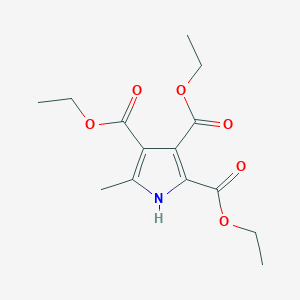
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
